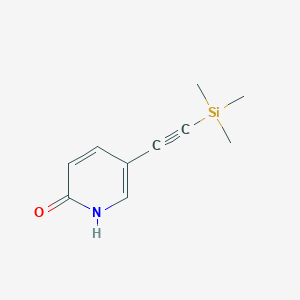
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one, also known as 5-TESEP, is an organosilicon compound with a wide range of applications in scientific research. This compound has been studied extensively in both biochemical and physiological contexts, and has been found to have a number of promising effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
A study described a fast and efficient synthesis of a biologically important class of 1,4-disubstituted-4-(5-pyrrolidin-2-one)-1,2,3-triazoles using 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one, showcasing its potential in novel compound synthesis (Stefani, Ferreira, & Vieira, 2012).
Characterization of Chemical Compounds
Research conducted by Al-taweel (2002) involved preparing 2-[2-(Trimethylsilyl)ethynyl] pyridine, leading to the synthesis and characterization of 2,5-Bis(2-pyridyl)thiophene, highlighting the chemical's role in forming and analyzing new compounds (Al-taweel, 2002).
Antifungal Activity
Ballinas-Indilí et al. (2021) explored the synthesis of 3-acetylated dihydropyridine acids from 3-((trimethylsilyl)ethynyl)pyridine. These compounds demonstrated significant in vitro antifungal activity, indicating the potential of this chemical in antifungal drug development (Ballinas-Indilí et al., 2021).
Development of Fluorescent Materials
Takayama et al. (2004) showed that reacting Ti(O-i-Pr)(4)/2i-PrMgCl reagent with 2,n-bis[(trimethylsilyl)ethynyl]pyridines yielded monotitanated complexes. These complexes have intense blue fluorescence emission, suggesting applications in creating new fluorescent materials (Takayama et al., 2004).
Synthesis of Dihydroazetes
Koronatov et al. (2019) developed a one-pot method for synthesizing 3-(pyridin-2-yl)-2,3-dihydroazetes from 3-aryl-2-(pyridin-2-yl)-2H-azirines using trimethylsilyl protection, showcasing an innovative approach to creating such structures (Koronatov et al., 2019).
Eigenschaften
IUPAC Name |
5-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOPPDLCVSNPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
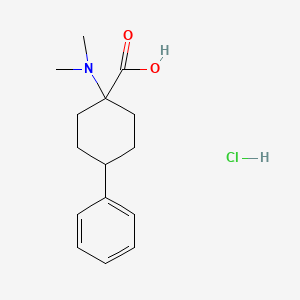
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
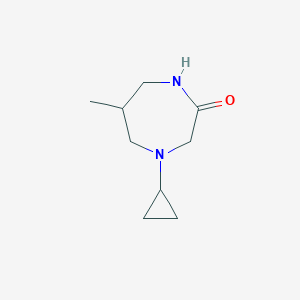
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
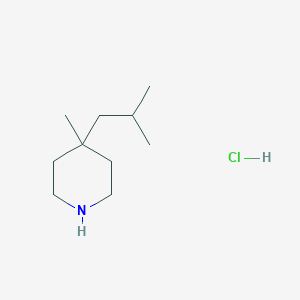
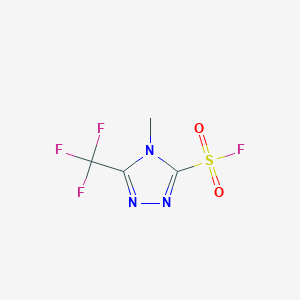
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
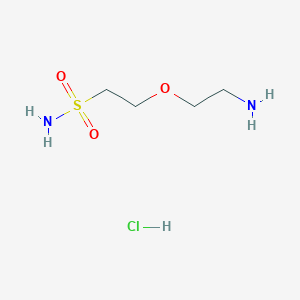
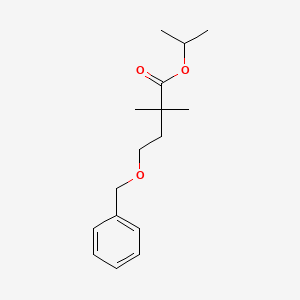
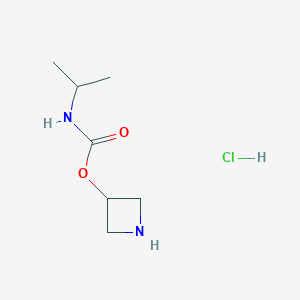
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)


![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
